molecular formula C16H16N4O2S B2894576 4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide CAS No. 440331-29-3

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide

Cat. No. B2894576
M. Wt: 328.39
InChI Key: FYPQENOVGPFSNV-UHFFFAOYSA-N
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Description

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide, commonly known as OTB, is a small molecule compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

Research on the synthesis and antimicrobial evaluation of new compounds incorporating "4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide" has shown moderate activity against various bacteria and fungi. These studies highlight the potential of these compounds in developing new antimicrobial agents. The research focuses on the utility of the compound in synthesizing new derivatives that exhibit antimicrobial properties, indicating its role as a precursor in drug development for bacterial and fungal infections (Farag, Kheder, & Mabkhot, 2009).

Synthesis of Novel Compounds

Several studies have explored the synthesis of novel compounds using "4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide" as a building block. These include the development of Schiff base benzamides for potential antimicrobial activities, where the compound serves as a key intermediate. The research underscores the compound's versatility in synthesizing diverse chemical structures, which can be further explored for various biological applications (Karanth et al., 2018).

Inhibitory Effects on Enzymes

The compound has also been investigated for its inhibitory effects on enzymes, such as tyrosinase. Studies on related compounds have shown significant anti-tyrosinase activities, comparable to standard inhibitors like kojic acid. This suggests potential applications in treatments targeting pigmentation disorders and as a tool for understanding enzyme inhibition mechanisms (Kwong et al., 2017).

Molecular Docking Studies

Molecular docking studies involving compounds synthesized from "4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide" have provided insights into their potential binding modes with various proteins. These studies are crucial for understanding the interaction between newly synthesized compounds and biological targets, aiding in the design of more effective therapeutic agents (Subbulakshmi N. Karanth et al., 2018).

properties

IUPAC Name

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c21-15(17-11-12-5-4-10-23-12)8-3-9-20-16(22)13-6-1-2-7-14(13)18-19-20/h1-2,4-7,10H,3,8-9,11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPQENOVGPFSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(thiophen-2-ylmethyl)butanamide

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